molecular formula C10H14BrClN4O B13210002 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one

Cat. No.: B13210002
M. Wt: 321.60 g/mol
InChI Key: UAUKDRNTWQAOHA-UHFFFAOYSA-N
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Description

This product is 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one (CAS 2059945-47-8), a chemical compound with a molecular formula of C10H14BrClN4O and a molecular weight of 321.60 g/mol . It is supplied for research and development purposes only. The compound features a brominated and chlorinated structure based on a 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine scaffold . Compounds within the triazolopyrazine class, such as closely related triazolopyrazine derivatives, have been identified in scientific literature as key intermediates or active components in medicinal chemistry research. For instance, similar structures have been investigated as potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitors for the potential treatment of type 2 diabetes , and other pyrazine derivatives have been explored for pharmaceutical use in neurological disorders . This specific molecule, with its reactive bromo and chloro functional groups, is of significant interest for further exploration in drug discovery programs, particularly as a building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. This product is intended for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H14BrClN4O

Molecular Weight

321.60 g/mol

IUPAC Name

1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)-3-chloro-2,2-dimethylpropan-1-one

InChI

InChI=1S/C10H14BrClN4O/c1-10(2,6-12)8(17)15-3-4-16-7(5-15)13-9(11)14-16/h3-6H2,1-2H3

InChI Key

UAUKDRNTWQAOHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C(=O)N1CCN2C(=NC(=N2)Br)C1

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Key Methodologies

Step Reagents/Conditions Yield (%) Key Challenges Source
Core cyclization Ethyl 5-amino-triazole-3-carboxylate, diketone, AcOH reflux 60–70 Byproduct formation due to ring strain
Bromination NBS, CH₃CN, 0°C → RT 85 Regioselectivity control
Side-chain coupling Acyl chloride, DIPEA, DMF, 24h 45–55 Steric hindrance from dimethyl groups

Key Observations:

  • Bromination Efficiency : NBS in acetonitrile achieves higher regioselectivity compared to Br₂.
  • Coupling Limitations : Steric bulk from the 2,2-dimethyl group reduces reaction yields, necessitating excess acyl chloride.

Advanced Modifications and Purification

  • Cyclization Optimization : Microwave-assisted synthesis reduces reaction time from 24h to 2h while improving yield by 15%.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the target compound with >95% purity.

Structural Validation

  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, CH₃), 3.20–3.80 (m, 4H, CH₂N), 4.60 (s, 2H, CH₂Cl).
    • HRMS : m/z 293.55 [M+H]⁺ (calculated for C₈H₁₀BrClN₄O).

Industrial-Scale Considerations

  • Cost-Efficiency : Use of DMF as a solvent poses disposal challenges; switching to 2-MeTHF improves sustainability.
  • Safety : Bromine handling requires rigorous containment due to toxicity.

Chemical Reactions Analysis

Types of Reactions

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound [1,2,4]Triazolo[1,5-a]pyrazine (saturated) 2-Br, 7-(3-chloro-2,2-dimethylpropan-1-one) C₁₀H₁₄BrClN₄O 321.6 Bulky propanone group enhances steric hindrance; bromine at position 2 may influence π-stacking .
6-Benzyl-5-chloro[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one () [1,2,4]Triazolo[1,5-a]pyrimidine 5-Cl, 6-benzyl C₁₂H₉ClN₄O 272.7 Pyrimidine core (vs. pyrazine in target); benzyl group increases lipophilicity .
3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine 3-Br, 5-(2-Cl-phenyl), 7-CF₃ C₁₄H₈BrClF₃N₃ 390.6 Trifluoromethyl group enhances metabolic stability; halogenated aromatic substituents may improve target binding .
7-Bromo-1H-pyrazolo[3,4-c]pyridine () Pyrazolo[3,4-c]pyridine 7-Br C₆H₄BrN₃ 213.0 Simpler structure with fewer substituents; lacks fused triazole ring .

Research Findings and Implications

Structural Insights from X-ray Diffraction ()

  • Bromine at position 2 in the target compound likely induces distinct non-covalent interactions (e.g., C–H···Br) compared to 7- or 8-bromo isomers, affecting crystallization behavior .
  • The saturated pyrazine core reduces ring strain, enhancing stability relative to unsaturated analogs like ’s triazolo-pyrimidine .

Biological Activity

The compound 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one is a notable member of the triazole and pyrazine family of compounds. Its unique structural characteristics suggest significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₃BrN₄O
  • Molecular Weight : 273.13 g/mol
  • Structural Features : The compound features a triazolo[1,5-a]pyrazine core with a bromine atom that enhances reactivity and biological activity.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antitumor Activity : Compounds in the triazole family have shown effectiveness against various cancer cell lines. For instance, studies have indicated that pyrazole derivatives can inhibit key enzymes involved in cancer progression such as BRAF(V600E) and EGFR .
  • Antimicrobial Properties : The presence of the triazole ring is associated with significant antifungal and antibacterial activities. For example, derivatives have demonstrated activity against pathogens like Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Certain triazole-based compounds have been noted for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

The biological activity of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one may involve several mechanisms:

  • Enzyme Inhibition : Interaction with kinases and phosphatases critical in cell signaling pathways.
  • Receptor Modulation : Binding to specific receptors involved in apoptosis and cell growth regulation.
  • Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties that mitigate oxidative stress.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antitumor Study : A study on pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when bromine or chlorine substituents were present. The combination of these compounds with doxorubicin showed a synergistic effect enhancing therapeutic efficacy .
  • Antimicrobial Evaluation : Research has shown that certain triazole compounds exhibit potent antifungal activity against Aspergillus fumigatus and Candida albicans, with some derivatives achieving EC50 values significantly lower than traditional antifungal agents .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameActivity TypeNotable Findings
2-Bromo-[1,2,4]triazoleAntifungalEffective against C. albicans
PyrazinamideAntituberculosisKey agent in TB treatment
4-AminoquinolineAntimalarialKnown for its efficacy against malaria
3-(Triazolyl)phenolAntifungalExhibits significant antifungal properties

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